

physicochemical properties of 2-Fluoro-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507

[Get Quote](#)

An In-depth Technical Guide on **2-Fluoro-6-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2) is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.^[1] Its unique electronic properties, arising from the ortho-positioning of a strongly electron-withdrawing nitro group and an electronegative fluorine atom relative to the aldehyde functionality, render it a versatile building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical intermediates. This document provides a comprehensive overview of its physicochemical properties, reactivity, safety information, and representative experimental protocols.

Physicochemical Properties

2-Fluoro-6-nitrobenzaldehyde is a crystalline solid at room temperature. The key physical and chemical properties are summarized in the table below, compiled from various supplier and database sources.

Property	Value	Source(s)
CAS Number	1644-82-2	[1]
Molecular Formula	C ₇ H ₄ FNO ₃	[1]
Molecular Weight	169.11 g/mol	
Appearance	Solid, Crystals	
Purity	97-99%	[1]
Boiling Point	62-64 °C	
Synonym	3-Fluoro-2-formylnitrobenzene	
InChI Key	LMTKLMMRJDNPFT-UHFFFAOYSA-N	[1]
Storage Conditions	Ambient temperature; for long-term, store under inert atmosphere at 2-8°C.	[1]

Reactivity and Chemical Profile

The reactivity of **2-Fluoro-6-nitrobenzaldehyde** is dominated by the electronic effects of its substituents. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (S_NAr).

The fluorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The ortho-nitro group is crucial for this reactivity as it stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the S_NAr mechanism. This high reactivity makes the compound an excellent precursor for introducing amines, alkoxides, and other nucleophilic moieties at the 2-position.

Conversely, the electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution. The aldehyde group exhibits typical reactivity, such as condensation reactions and oxidation to the corresponding carboxylic acid.[2]

Caption: Generalized workflow for the S_NAr reaction of **2-Fluoro-6-nitrobenzaldehyde**.

Experimental Protocols

While a specific protocol for the synthesis of **2-Fluoro-6-nitrobenzaldehyde** is not readily available in peer-reviewed literature, its synthesis would likely follow established methods for producing similar fluoro-nitro-aromatics, such as the Halex reaction (halogen exchange). A patent describes the synthesis of the related 2-fluoro-5-nitrobenzaldehyde by reacting 2-chloro-5-nitrobenzaldehyde with potassium fluoride in dimethylformamide.[3]

Below is a representative protocol for a common reaction involving **2-Fluoro-6-nitrobenzaldehyde** as a starting material: Nucleophilic Aromatic Substitution with an Amine.

Objective: To synthesize 2-(Alkylamino)-6-nitrobenzaldehyde.

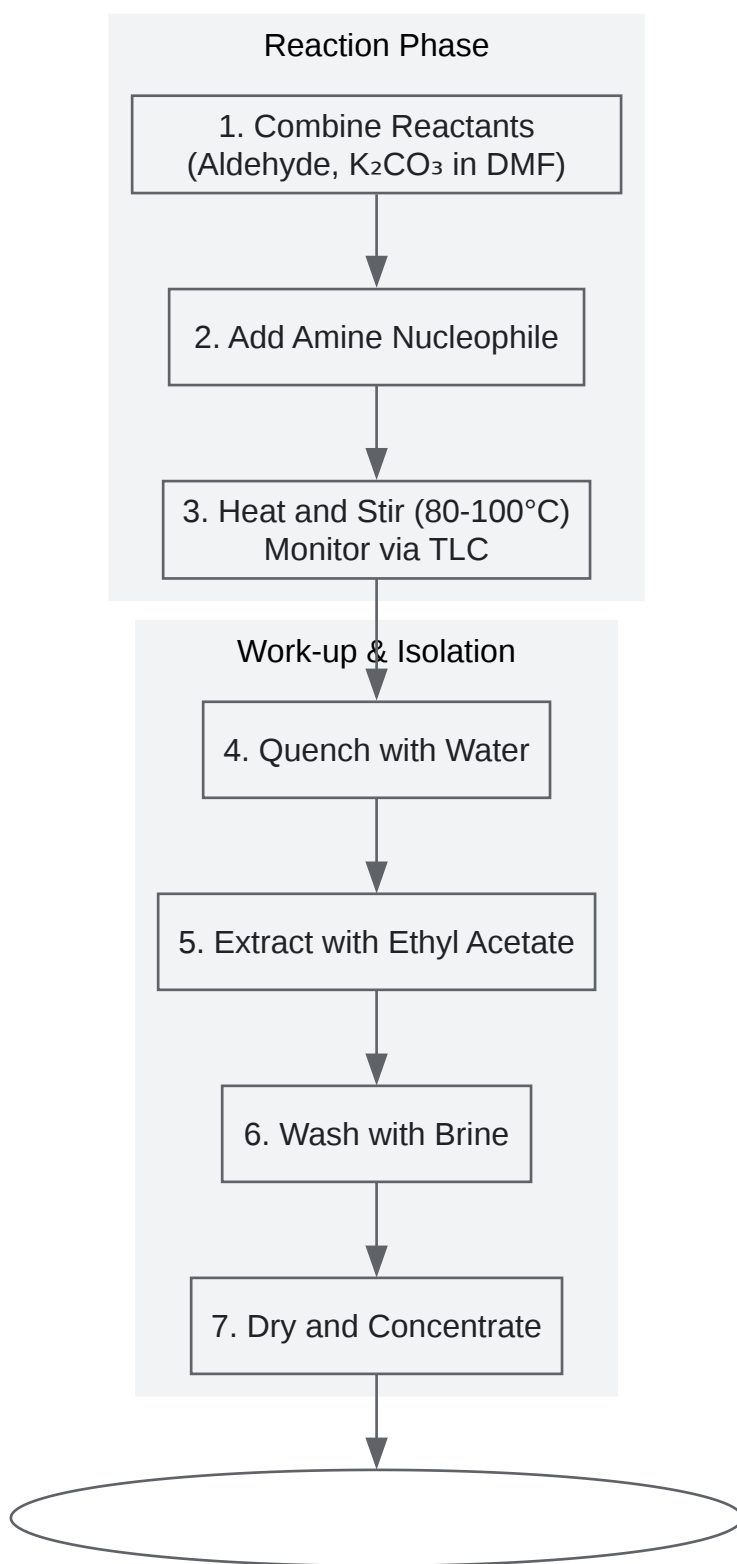
Materials:

- **2-Fluoro-6-nitrobenzaldehyde**
- Primary or secondary amine (e.g., piperidine, 1.2 equivalents)
- Potassium carbonate (K₂CO₃, 2.0 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Fluoro-6-nitrobenzaldehyde** (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

- Addition of Nucleophile: Add the amine (1.2 eq) to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(Alkylamino)-6-nitrobenzaldehyde.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical S_NAr amination reaction.

Biological Activity and Applications in Drug Development

While specific biological activities for **2-Fluoro-6-nitrobenzaldehyde** are not extensively documented, nitroaromatic compounds are crucial intermediates in the pharmaceutical industry.^[4] For instance, 2-nitrobenzaldehyde is a key precursor in the synthesis of dihydropyridine-type calcium channel blockers like Nifedipine.^{[4][5]}

The functional groups on **2-Fluoro-6-nitrobenzaldehyde** make it an attractive scaffold for generating libraries of novel compounds. The aldehyde can be used to synthesize Schiff bases and other heterocyclic structures, while the activated fluoro-position allows for the introduction of diverse functional groups via SNAr. Derivatives of structurally related compounds, such as 2-chloro-5-nitrobenzaldehyde, have been explored for their potential antimicrobial and anticancer activities.^[6] Therefore, this molecule represents a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Safety and Handling

2-Fluoro-6-nitrobenzaldehyde is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard Class	GHS Pictogram	Code	Description
Skin Irritation	GHS07 (Exclamation Mark)	H315	Causes skin irritation.
Eye Irritation	GHS07 (Exclamation Mark)	H319	Causes serious eye irritation.
Respiratory Irritation	GHS07 (Exclamation Mark)	H335	May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-nitrobenzaldehyde | 1644-82-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Fluoro-6-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167507#physicochemical-properties-of-2-fluoro-6-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com